2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-
Overview
Description
2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- is a chemical compound characterized by its thiazolamine core structure and a fluorinated phenyl group at the 5-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- typically involves the reaction of 4-fluoro-3-methylbenzenamine with thiazol-2-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group enhances its binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- is unique due to its specific structural features. Similar compounds include:
2-Thiazolamine, 4-(3-methylphenyl)-
2-Thiazolamine, 4-(2-fluoro-5-methylphenyl)-N-(3-methylphenyl)
2-Thiazolamine, 4-(2-fluoro-5-methylphenyl)-
These compounds share the thiazolamine core but differ in the position and nature of the substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGUJHPTUSBOSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(S2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264669 | |
Record name | 5-(4-Fluoro-3-methylphenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-83-7 | |
Record name | 5-(4-Fluoro-3-methylphenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluoro-3-methylphenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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